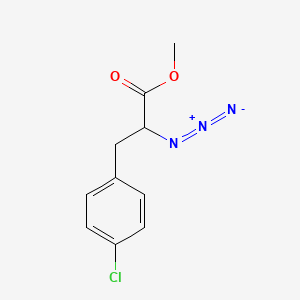

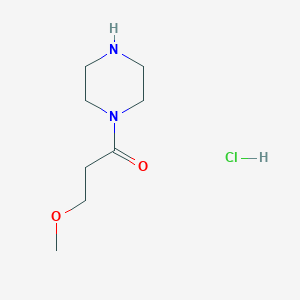

N-ethyl-N-(2-fluorophenyl)aminosulfonamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Biocatalytic Metabolite Production : A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, facilitating the full structure characterization by nuclear magnetic resonance spectroscopy. This approach supports drug metabolism studies by providing analytical standards for monitoring drug metabolites (Zmijewski et al., 2006).

Crystal Structure Analysis : Research on the synthesis and crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate highlighted the importance of structural characterization in understanding the molecular interactions and properties of synthesized compounds (Sapnakumari et al., 2014).

Antiproliferative Agents : A series of sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showcasing the potential of sulfonamide compounds in therapeutic applications (Pawar et al., 2018).

Chemical Biology and Pharmacology

Enzyme Inhibition : Studies on sulfonamide derivatives revealed their potential as enzyme inhibitors, with specific sulfonamides showing high potency and selectivity towards targets such as phenylethanolamine N-methyltransferase (PNMT), highlighting their relevance in medicinal chemistry and drug design (Grunewald et al., 2006).

MGAT2 Inhibition : Optimization of sulfonamide compounds led to the identification of potent inhibitors for monoacylglycerol acyltransferase 2 (MGAT2), demonstrating the role of these molecules in modulating triglyceride synthesis and their potential in treating metabolic disorders (Busujima et al., 2016).

Fluorosulfonylethylation : A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation was developed, expanding the toolkit for chemical biology and pharmacology research by providing a facile approach for the synthesis of structurally diverse sulfonyl fluoride compounds (Xu et al., 2019).

Environmental and Analytical Chemistry

- Environmental Degradability : Research into the biotransformation of perfluoroalkyl acid precursors, including sulfonamide-based compounds, underscores the environmental impact of these materials and the need for understanding their fate and degradation pathways in various ecosystems (Zhang et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

- Sulfonamides, including this compound, often inhibit enzymes involved in folic acid biosynthesis, such as dihydropteroate synthase (DHPS). DHPS is essential for bacterial growth and is a validated target for antibacterial agents .

Target of Action

If you need additional information or have any other questions, feel free to ask! 😊

Propiedades

IUPAC Name |

1-[ethyl(sulfamoyl)amino]-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-2-11(14(10,12)13)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDAGNFGRAODHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

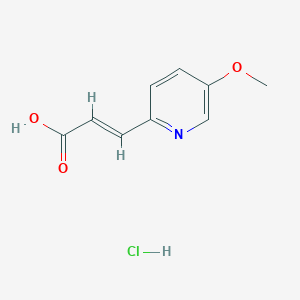

![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)

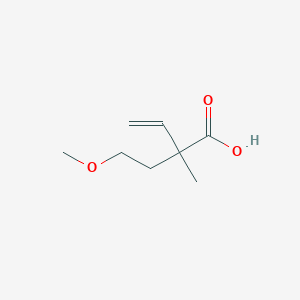

![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)